4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-15(2)29-18-11-8-16(9-12-18)23(27)25-17-10-13-21-19(14-17)24(28)26(3)20-6-4-5-7-22(20)30-21/h4-15H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNGIAMTAINSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core dibenzo[b,f][1,4]oxazepine structure. This can be achieved through a series of reactions including nitration, reduction, and cyclization
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Preparation of the dibenzo[b,f][1,4]oxazepine framework through nitration and cyclization.
- Amidation using acyl chlorides or anhydrides to introduce the amide functional group.
- Purification via techniques such as recrystallization or chromatography.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- Infrared (IR) Spectroscopy
These techniques confirm the identity and purity of the synthesized compound.
Scientific Research Applications
The applications of 4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide span several domains:
Drug Discovery
This compound serves as a potential building block in the synthesis of new pharmaceuticals targeting neurodegenerative diseases and mental health disorders. Its structural features may allow it to modulate neurotransmitter systems effectively.
Biological Studies
It can be utilized in biochemical assays to study its effects on specific biological pathways. Preliminary studies indicate potential inhibitory activity against enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
Materials Science
Due to its unique chemical structure, this compound may find applications in developing advanced materials with specific electronic or optical properties.
Case Studies
Research has highlighted various aspects of this compound's potential:
- Neuroprotective Effects : Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepines can exhibit neuroprotective properties in models of neurodegeneration.
- Antidepressant Activity : Compounds related to this structure have demonstrated significant activity in reducing immobility time in forced swim tests, suggesting potential antidepressant effects.
- Enzyme Inhibition : In vitro assays have indicated that related compounds can inhibit MAO and cholinesterase enzymes, which are vital targets in treating depression and Alzheimer's disease.
Mechanism of Action
The mechanism by which 4-isopropoxy-N-(10-methyl-11-ox-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired outcomes in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of dibenzo[b,f][1,4]oxazepine/oxazepinone derivatives with diverse substituents. Below is a detailed comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and bioactivity (where available).
Key Observations :
- Core Heteroatom Variation : Replacement of sulfur (thiazepine) with oxygen (oxazepine) alters electronic properties and binding affinity. For example, thiazepine derivatives often exhibit higher metabolic stability but lower solubility .
- Substituent Position : Substituents at position 2 (vs. 8) influence steric interactions with target receptors. Position 8 analogs (e.g., 4-Cl benzamide) show potent antigiardial activity (IC₅₀ = 0.5 µM) .
- Synthetic Yields : Coupling reactions using T3P or EDCI/HOBt typically yield >80% for benzamide derivatives, whereas thiazepine analogs show variable yields (37–83%) due to steric hindrance .
Physicochemical and Spectral Properties
Key Observations :
- Thermal Stability : High melting points (>250°C) in chloro-substituted analogs suggest strong intermolecular interactions (e.g., hydrogen bonding via 11-oxo group) .
Biological Activity
4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.
- Molecular Formula : C24H22N2O4
- Molecular Weight : 402.45 g/mol
- CAS Number : 922000-56-4
The structural complexity of this compound, characterized by an isopropoxy group and an amide linkage, suggests diverse reactivity and interaction potential with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks to this compound exhibit a range of biological activities:
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, including bacteria and fungi. For instance, extracts from related dibenzo derivatives demonstrated significant inhibition against Staphylococcus aureus and Candida albicans .
-
Anticancer Potential :
- The mechanism of action for dibenzo derivatives often involves the modulation of cell signaling pathways and interactions with specific receptors or enzymes. Compounds in this class have been investigated for their ability to induce apoptosis in cancer cells .
- Neuropharmacological Effects :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the dibenzo core structure.
- Introduction of the isopropoxy group.
- Amidation to form the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the identity and purity of the synthesized compound.
Case Studies and Research Findings
Recent research has highlighted various aspects of the biological activity associated with similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
